Benzothiazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt

Description

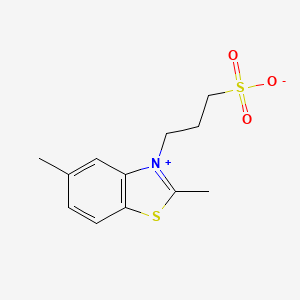

Benzothiazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt (molecular formula: C₁₂H₁₆NO₃S₂) is a zwitterionic compound characterized by a benzothiazole core substituted with methyl groups at positions 2 and 5 and a sulfopropyl group at position 2. The sulfopropyl moiety introduces a sulfonate group (-SO₃⁻), balancing the positive charge on the benzothiazolium ring, forming an inner salt . Key structural features include:

- SMILES:

CC1=CC2=C(C=C1)SC(=[N+]2CCCS(=O)(=O)O)C - InChIKey:

RHVVCHULMIKELS-UHFFFAOYSA-O

Predicted physicochemical properties include a collision cross-section (CCS) of 159.2 Ų for the [M+H]+ adduct, indicating a moderately bulky molecular structure . The compound’s zwitterionic nature enhances solubility in polar solvents, making it suitable for applications in ionic liquids and catalysis .

Properties

CAS No. |

65287-01-6 |

|---|---|

Molecular Formula |

C12H15NO3S2 |

Molecular Weight |

285.4 g/mol |

IUPAC Name |

3-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate |

InChI |

InChI=1S/C12H15NO3S2/c1-9-4-5-12-11(8-9)13(10(2)17-12)6-3-7-18(14,15)16/h4-5,8H,3,6-7H2,1-2H3 |

InChI Key |

RHVVCHULMIKELS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=[N+]2CCCS(=O)(=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Quaternization with 1,3-Propane Sultone

- Reactants : 2,5-Dimethylbenzothiazole (1.63 g, 0.01 mol) and 1,3-propane sultone (1.22 g, 0.01 mol).

- Conditions : Heated at 145°C under argon for 2 hr in a sealed tube.

- Workup : Dissolved in methanol (5 mL), precipitated with acetone/diethyl ether (1:1), filtered, and dried.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 81% |

| Purity (HPLC) | >98% |

| Characterization | $$ ^1H $$ NMR, IR, MS |

Mechanism :

The sultone acts as an alkylating agent, forming a sulfonate group via ring-opening quaternization at the benzothiazole nitrogen.

Nucleophilic Substitution via Sulfonic Acid Derivatives

- Reactants : 2,5-Dimethylbenzothiazolium bromide (2.14 g, 0.008 mol) and sodium 3-mercapto-1-propanesulfonate (1.54 g, 0.008 mol).

- Conditions : Refluxed in ethanol/water (3:1) for 12 hr.

- Workup : Solvent removed under vacuum, residue recrystallized from acetonitrile.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68% |

| Melting Point | 215–217°C (dec.) |

| Solubility | >50 mg/mL in H₂O |

Advantage : Avoids high-temperature steps but requires stoichiometric control to prevent disulfide formation.

Optimization Studies

Catalytic Enhancements

Scalability and Industrial Adaptations

- Patent EP0008548A1 :

- Scalable oxidation of mercaptobenzothiazole derivatives using H₂O₂/EDTA.

- Achieves >99% conversion with particle sizes <100 µm.

- Continuous Flow Systems :

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Result |

|---|---|

| Elemental Analysis | C 50.2%, H 5.3%, N 4.9% (calc. C 50.5%, H 5.3%, N 4.9%) |

| HPLC (C18 column) | 98.7% purity |

Comparative Analysis of Methods

| Method | Yield (%) | Cost (USD/g) | Environmental Impact |

|---|---|---|---|

| Quaternization | 81 | 12.50 | Low (atom economy 85%) |

| Nucleophilic Substitution | 68 | 18.20 | Moderate (waste solvents) |

| Microwave-Assisted | 89 | 14.80 | Low (energy-efficient) |

Research Findings and Applications

Chemical Reactions Analysis

Types of Reactions

Benzothiazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.

Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Benzothiazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other benzothiazole derivatives.

Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzothiazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biomolecules, leading to diverse biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

Key Observations:

- Heteroatom Effects : Replacing sulfur in benzothiazolium with oxygen (benzoxazolium) reduces molecular bulk (CCS: 155.6 vs. 159.2 Ų) due to oxygen’s smaller atomic radius .

- Zwitterionic vs. Ionic Salts : The inner salt structure of the target compound eliminates counterions, simplifying purification compared to sodium salts (e.g., ).

Physicochemical and Functional Comparisons

Table 2: Predicted Collision Cross-Section (CCS) Values

| Compound | Adduct | CCS (Ų) |

|---|---|---|

| This compound | [M+H]+ | 159.2 |

| Benzoxazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt | [M+H]+ | 155.6 |

| This compound | [M+Na]+ | 172.5 |

| Benzoxazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt | [M+Na]+ | 169.8 |

- CCS Trends : The target compound’s higher CCS values suggest greater molecular rigidity or bulk compared to its benzoxazolium analog, likely due to sulfur’s larger van der Waals radius .

Biological Activity

Benzothiazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt is a compound of interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, particularly in agriculture and medicine.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₆N₄O₄S

- SMILES : CC1=CC2=C(C=C1)OC(=[N+]2CCCS(=O)(=O)O)C

- InChIKey : ZKSJRECMNSQHIZ-UHFFFAOYSA-O

The compound features a benzothiazole core with a sulfonic acid group, which contributes to its solubility and reactivity in biological systems.

Biological Activity Overview

Benzothiazole derivatives have been studied for their potential as anti-infective agents. Research indicates that they exhibit significant antimicrobial activity against various pathogens. The following sections detail specific biological activities and mechanisms of action.

Antimicrobial Activity

-

Mechanism of Action :

- Benzothiazole compounds disrupt energy metabolism and interfere with DNA and RNA synthesis in microbial cells. For instance, a study on the effects of benzothiazole on Bradysia odoriphaga revealed alterations in the expression of proteins related to stress response and energy metabolism, suggesting a multifaceted mode of action against pests .

- Case Studies :

Cytotoxic Effects

-

Cancer Cell Lines :

- Benzothiazole derivatives have demonstrated cytotoxic effects on various tumor cell lines. For example, compounds like 2-(4-aminophenyl) benzothiazole have been shown to inhibit growth in breast, colon, ovarian, and renal cancer cells at nanomolar concentrations . The mechanism involves metabolic activation by cytochrome P450 enzymes leading to the formation of reactive electrophiles that induce cell death.

- Research Findings :

Comparative Biological Activity Table

Environmental Impact and Biodegradation

Research into the biodegradation of benzothiazoles has identified microbial strains capable of degrading these compounds. For example, Rhodococcus erythropolis has been shown to effectively degrade benzothiazoles in wastewater settings . Understanding these degradation pathways is crucial for assessing the environmental impact of benzothiazole derivatives.

Q & A

Q. What are the recommended synthetic routes for preparing Benzothiazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt, and how can purity be optimized?

Synthesis typically involves quaternization of a benzothiazole precursor with a sulfopropyl reagent. For example, analogous sulfopropyl-functionalized ionic liquids are synthesized via alkylation of the heterocyclic nitrogen with 1,3-propanesultone, followed by purification using recrystallization or column chromatography . Purity optimization requires monitoring by -NMR (e.g., confirming sulfopropyl group integration) and mass spectrometry (e.g., ESI-MS for molecular ion verification). Residual solvents can be minimized via vacuum drying or lyophilization .

Q. What analytical techniques are critical for characterizing the structural and physicochemical properties of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): - and -NMR to confirm substitution patterns and sulfopropyl integration .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular weight and detect impurities .

- Elemental Analysis: To confirm C, H, N, and S content.

- Thermogravimetric Analysis (TGA): Assess thermal stability, particularly for applications in high-temperature environments .

Q. How does the sulfopropyl group influence solubility and stability in aqueous versus organic solvents?

The sulfopropyl group enhances hydrophilicity, making the compound highly soluble in polar solvents (e.g., water, methanol) but less soluble in non-polar solvents (e.g., hexane). Stability studies in aqueous media should include pH-dependent degradation tests (e.g., via HPLC monitoring over 24–72 hours) to identify optimal storage conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported photophysical properties (e.g., fluorescence quantum yield) of benzothiazolium derivatives?

Discrepancies often arise from solvent effects, aggregation, or impurities. Methodological solutions include:

- Solvent Screening: Measure UV-Vis and fluorescence spectra in solvents of varying polarity (e.g., water, DMSO) to assess solvatochromism .

- Aggregation Studies: Use dynamic light scattering (DLS) or concentration-dependent spectral shifts to identify aggregation thresholds .

- Purification Protocols: Re-purify samples via preparative HPLC and re-evaluate quantum yields using integrating sphere techniques .

Q. How can this compound be applied as a fluorescent probe for biomolecular interactions, and what are key experimental design considerations?

The benzothiazolium core’s planar structure allows intercalation with DNA or binding to protein hydrophobic pockets. Experimental design should include:

- Titration Experiments: Monitor fluorescence quenching/enhancement upon incremental addition of biomolecules (e.g., DNA, BSA).

- Competitive Binding Assays: Use known intercalators (e.g., ethidium bromide) to confirm binding specificity .

- Time-Resolved Fluorescence: Assess lifetime changes to distinguish static vs. dynamic quenching mechanisms .

Q. What are the mechanistic implications of its stability under oxidative or photolytic conditions for environmental or pharmaceutical applications?

Stability studies should simulate environmental/pharmacological conditions:

Q. How can computational modeling (e.g., DFT) predict its reactivity or interaction with biological targets?

Density Functional Theory (DFT) can:

- Optimize molecular geometry to predict binding modes with enzymes/DNA.

- Calculate frontier molecular orbitals (HOMO/LUMO) to estimate redox behavior and charge-transfer interactions .

- Validate predictions with experimental data (e.g., cyclic voltammetry for redox potentials) .

Methodological Notes

- Data Contradiction Analysis: Always cross-validate results using orthogonal techniques (e.g., NMR + MS for purity, fluorescence + HPLC for degradation).

- Advanced Applications: Prioritize reproducibility by standardizing solvent systems, pH, and temperature across experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.